molecular formula C6H6Br2ClN B3233966 2-Bromo-4-(bromomethyl)pyridine hydrochloride CAS No. 1353959-14-4

2-Bromo-4-(bromomethyl)pyridine hydrochloride

Cat. No.: B3233966
CAS No.: 1353959-14-4
M. Wt: 287.38 g/mol
InChI Key: MJOPKIHKAVPZDG-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H5Br2N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylpyridine: The synthesis of this compound typically begins with the bromination of 4-methylpyridine. This reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 2-position of the pyridine ring.

    Bromomethylation: The next step involves the bromomethylation of the 2-bromo-4-methylpyridine. This can be achieved by reacting the compound with formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce a bromomethyl group at the 4-position.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form 2-methyl-4-(methyl)pyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) or toluene.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) in solvents like diethyl ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Products like 2-azido-4-(bromomethyl)pyridine, 2-thiocyanato-4-(bromomethyl)pyridine, or 2-methoxy-4-(bromomethyl)pyridine.

    Coupling Reactions: Various biaryl compounds depending on the boronic acid used.

    Reduction Reactions: 2-methyl-4-(methyl)pyridine.

Scientific Research Applications

2-Bromo-4-(bromomethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)pyridine hydrochloride depends on its specific application. In general, the compound acts as an electrophile due to the presence of bromine atoms, which makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved vary depending on the specific reaction and application.

Comparison with Similar Compounds

    2-Bromopyridine: A simpler derivative of pyridine with a single bromine atom at the 2-position. It is used as a building block in organic synthesis.

    4-Bromopyridine hydrochloride: Similar to 2-Bromo-4-(bromomethyl)pyridine hydrochloride but with a single bromine atom at the 4-position. It is used in the synthesis of pharmaceuticals and agrochemicals.

    2-(Bromomethyl)pyridine: A compound with a bromomethyl group at the 2-position. It is used in the synthesis of various organic molecules.

Uniqueness: this compound is unique due to the presence of two bromine atoms at different positions on the pyridine ring, which allows for diverse chemical reactivity and the formation of complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOPKIHKAVPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735231
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353959-14-4
Record name 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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